1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid

Medicinal Chemistry Agrochemicals Synthetic Chemistry

Achieving the correct regioisomer purity in pyrazole building blocks is a persistent challenge, which can derail SAR studies. This 5-nitro-3-carboxylic acid regioisomer, supplied at ≥98% purity, eliminates the risk of isomer contamination. The 2,2-difluoroethyl group enhances lipophilicity (~5-fold LogP increase) and metabolic stability for drug candidate development. Streamlines multi-step synthesis with high purity, reducing purification needs and accelerating project timelines.

Molecular Formula C6H5F2N3O4
Molecular Weight 221.12
CAS No. 1328640-66-9
Cat. No. B2380397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid
CAS1328640-66-9
Molecular FormulaC6H5F2N3O4
Molecular Weight221.12
Structural Identifiers
SMILESC1=C(N(N=C1C(=O)O)CC(F)F)[N+](=O)[O-]
InChIInChI=1S/C6H5F2N3O4/c7-4(8)2-10-5(11(14)15)1-3(9-10)6(12)13/h1,4H,2H2,(H,12,13)
InChIKeyMUHNJSAMXPZRNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic Acid Overview


1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid (CAS 1328640-66-9) is a fluorinated pyrazole derivative with a molecular formula of C₆H₅F₂N₃O₄ and a molecular weight of 221.12 g/mol . It features a pyrazole core substituted with a 2,2-difluoroethyl group at the N-1 position, a nitro group at the C-5 position, and a carboxylic acid moiety at the C-3 position . This compound is supplied as a research chemical with a typical purity of 98% and is primarily utilized as a building block in medicinal chemistry, agrochemical research, and materials science .

1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic Acid Non-Interchangeability


Substitution with generic pyrazole-3-carboxylic acid analogs is not feasible due to the compound's unique substitution pattern, which dictates its regiochemical and physicochemical properties. The combination of an electron-withdrawing nitro group at C-5 and a carboxylic acid at C-3 on the pyrazole ring creates a distinct electronic environment that influences reactivity and biological target engagement [1]. The 2,2-difluoroethyl group at N-1 introduces specific lipophilicity and metabolic stability characteristics that are absent in non-fluorinated or differently fluorinated analogs [2]. Furthermore, the synthetic challenge associated with achieving the correct regioisomer (5-nitro-3-carboxylic acid vs. 3-nitro-5-carboxylic acid) means that using an isomer can lead to different or absent activity . Therefore, direct replacement without comparative data on these specific structural features would risk experimental failure in structure-activity relationship (SAR) studies or synthetic campaigns.

1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic Acid Quantitative Evidence


Regiochemical Isomer Differentiation

The target compound, 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid, is the specific regioisomer with the nitro group at the 5-position and the carboxylic acid at the 3-position of the pyrazole ring. This is in contrast to its close analog, 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylic acid (CAS 1328640-79-4), which has the nitro and carboxylic acid groups transposed. The two isomers are distinct chemical entities with different CAS numbers and structural identifiers . The 5-nitro-3-carboxylic acid regioisomer is specifically cataloged and supplied as a distinct building block for research applications .

Medicinal Chemistry Agrochemicals Synthetic Chemistry

Lipophilicity Enhancement by 2,2-Difluoroethyl Group

The 2,2-difluoroethyl group is a well-established bioisostere that enhances lipophilicity and metabolic stability compared to non-fluorinated alkyl substituents. While direct logP data for the target compound is not available, its analog 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid exhibits a predicted LogP of 0.53, whereas the non-fluorinated methyl analog 1-methyl-1H-pyrazole-4-carboxylic acid has a predicted LogP of 0.11 [1][2]. This class-level trend indicates that the difluoroethyl substituent increases lipophilicity, which can improve membrane permeability and oral bioavailability in drug candidates [3].

Medicinal Chemistry Pharmacokinetics Bioisostere Design

Commercial Purity and Synthetic Accessibility

The target compound is commercially available with a purity specification of ≥98% from reputable vendors . This level of purity is suitable for most research applications, including medicinal chemistry and agrochemical intermediate synthesis. In contrast, some related compounds, such as 1-ethyl-5-nitropyrazole-3-carboxylic acid, are often supplied at a lower purity of 95% [1]. The multi-step synthesis required to install both the difluoroethyl and nitro groups while achieving regioselectivity contributes to the compound's value as a specialized building block [2].

Synthetic Chemistry Procurement Quality Control

1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic Acid Application Scenarios


Regioselective Scaffold for SAR Studies

The compound's well-defined 5-nitro-3-carboxylic acid regioisomer is essential for SAR studies where the precise placement of electron-withdrawing and hydrogen-bonding groups on the pyrazole ring influences biological activity [1]. Use this specific isomer to avoid confounding results that could arise from the 3-nitro-5-carboxylic acid isomer (CAS 1328640-79-4), which may exhibit different target binding profiles .

Lipophilicity and Metabolic Stability Optimization

Incorporate this compound as a core scaffold when a project requires increased lipophilicity compared to non-fluorinated alkyl analogs. The 2,2-difluoroethyl group provides a class-level benefit in LogP, as evidenced by a ~5-fold increase in predicted LogP for related pyrazole-carboxylic acids [2]. This can improve membrane permeability and oral bioavailability in early-stage drug candidates [3].

High-Purity Building Block for Complex Synthesis

Leverage the high commercial purity (≥98%) of this compound to streamline multi-step syntheses of pharmaceutical or agrochemical intermediates . The higher purity specification compared to some related building blocks (e.g., 1-ethyl analog at 95%) reduces the need for additional purification, accelerating project timelines and improving yield reproducibility [4].

Agrochemical Intermediate Development

The nitro group on the pyrazole ring is a common pharmacophore in fungicides and herbicides. The specific substitution pattern of this compound, combined with the metabolic stability conferred by the difluoroethyl group, makes it a valuable intermediate for designing new agrochemicals with improved environmental persistence or target specificity .

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